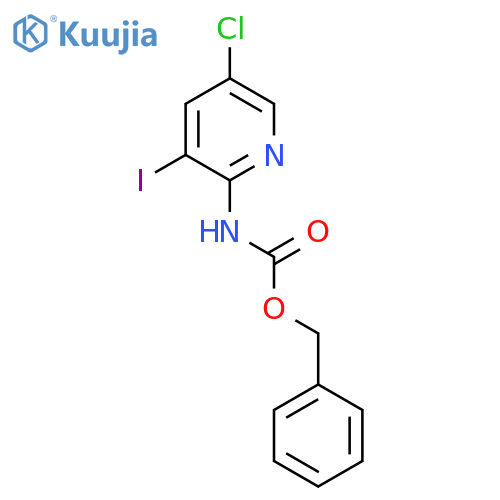

Cas no 2680869-48-9 (benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate)

benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate

- 2680869-48-9

- EN300-28302485

-

- インチ: 1S/C13H10ClIN2O2/c14-10-6-11(15)12(16-7-10)17-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17,18)

- InChIKey: XZUVISMWQXCNCG-UHFFFAOYSA-N

- SMILES: IC1=CC(=CN=C1NC(=O)OCC1C=CC=CC=1)Cl

計算された属性

- 精确分子量: 387.94755g/mol

- 同位素质量: 387.94755g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 19

- 回転可能化学結合数: 4

- 複雑さ: 300

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.5

- トポロジー分子極性表面積: 51.2Ų

benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28302485-2.5g |

benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate |

2680869-48-9 | 95.0% | 2.5g |

$1370.0 | 2025-03-19 | |

| Enamine | EN300-28302485-5.0g |

benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate |

2680869-48-9 | 95.0% | 5.0g |

$2028.0 | 2025-03-19 | |

| Enamine | EN300-28302485-10.0g |

benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate |

2680869-48-9 | 95.0% | 10.0g |

$3007.0 | 2025-03-19 | |

| Enamine | EN300-28302485-0.5g |

benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate |

2680869-48-9 | 95.0% | 0.5g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-28302485-10g |

benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate |

2680869-48-9 | 10g |

$3007.0 | 2023-09-07 | ||

| Enamine | EN300-28302485-5g |

benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate |

2680869-48-9 | 5g |

$2028.0 | 2023-09-07 | ||

| Enamine | EN300-28302485-1g |

benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate |

2680869-48-9 | 1g |

$699.0 | 2023-09-07 | ||

| Enamine | EN300-28302485-1.0g |

benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate |

2680869-48-9 | 95.0% | 1.0g |

$699.0 | 2025-03-19 | |

| Enamine | EN300-28302485-0.1g |

benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate |

2680869-48-9 | 95.0% | 0.1g |

$615.0 | 2025-03-19 | |

| Enamine | EN300-28302485-0.05g |

benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate |

2680869-48-9 | 95.0% | 0.05g |

$587.0 | 2025-03-19 |

benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate 関連文献

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamateに関する追加情報

Comprehensive Overview of Benzyl N-(5-Chloro-3-Iodopyridin-2-yl)Carbamate (CAS No. 2680869-48-9)

Benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate (CAS No. 2680869-48-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine backbone and halogen substituents, serves as a critical intermediate in the synthesis of bioactive molecules. Its molecular structure, featuring both chloro and iodo functional groups, enables versatile reactivity, making it valuable for cross-coupling reactions and medicinal chemistry applications.

In recent years, the demand for halogenated pyridine derivatives like benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate has surged due to their role in developing novel drug candidates and crop protection agents. Researchers are particularly interested in its potential to act as a building block for kinase inhibitors and antiviral compounds, aligning with global trends in targeting infectious diseases and cancer therapeutics. The compound’s CAS number 2680869-48-9 is frequently searched in scientific databases, reflecting its relevance in high-impact studies.

The synthesis of benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate involves multi-step organic transformations, often starting from commercially available 2-amino-5-chloropyridine. Key steps include halogenation and carbamate formation, which require precise control of reaction conditions to ensure high yield and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to validate its structural integrity, a topic frequently queried in academic forums and patent literature.

From an industrial perspective, scalability and cost-efficiency are critical considerations for CAS 2680869-48-9. Manufacturers optimize processes to minimize waste and adhere to green chemistry principles, a trending topic in sustainable pharmaceutical production. Additionally, the compound’s stability under various storage conditions is a common concern among end-users, prompting discussions in chemical supply chain platforms.

Beyond its synthetic utility, benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate is studied for its physicochemical properties, including solubility, melting point, and partition coefficient. These parameters are vital for formulation scientists designing drug delivery systems. The compound’s lipophilicity, influenced by its iodo substituent, is often highlighted in QSAR modeling studies, a hot topic in computational chemistry circles.

Regulatory compliance is another area of interest for CAS 2680869-48-9. While not classified as hazardous, its handling requires standard laboratory precautions. Safety data sheets (SDS) provide detailed guidance, a resource frequently accessed by chemical procurement professionals. The compound’s non-toxic profile at typical research-scale quantities further enhances its appeal.

In summary, benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate (CAS No. 2680869-48-9) represents a nexus of innovation in organic synthesis and applied chemistry. Its alignment with drug discovery trends and material science advancements ensures its continued prominence in scientific literature and industrial applications. As research evolves, this compound is poised to play a pivotal role in addressing unmet medical and agricultural challenges.

2680869-48-9 (benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate) Related Products

- 2648998-47-2(1-(heptan-4-yl)-1-isocyanatocyclopropane)

- 878723-22-9(N-(5-chloro-2-methoxyphenyl)-2-4-(piperidine-1-sulfonyl)piperazin-1-ylacetamide)

- 2171913-18-9(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4,4-trimethylpentanamidoacetic acid)

- 2138168-06-4(5-(1-chloro-2-methoxyethyl)-1-cyclobutyl-1H-1,2,3-triazole)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1443345-28-5(2-Bromo-2-ethylbenzhydrol)

- 1285382-91-3((1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methanamine)

- 2228770-09-8(4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole)

- 2172506-87-3(2-1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile)

- 1283108-32-6(5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole)